Cytotoxicity in Breast Cancer Cells: Head‑to‑Head Comparison Against 5‑Fluorouracil
(E)-Ethyl 4-(2-cyano-2-(phenylsulfonyl)vinyl)piperazine‑1‑carboxylate exhibited IC₅₀ values of 0.87–12.91 µM in MCF‑7 and MDA‑MB‑231 breast cancer cell lines, substantially lower than the IC₅₀ of the clinical standard 5‑fluorouracil measured in the same experimental context . The data suggest a 2‑ to 25‑fold potency advantage over 5‑FU under comparable in‑vitro conditions .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ 0.87 µM (MCF‑7) to 12.91 µM (MDA‑MB‑231) |
| Comparator Or Baseline | 5‑Fluorouracil (IC₅₀ values several‑fold higher in the same cell lines, as referenced by BenchChem 2025) |
| Quantified Difference | Approximately 2‑ to 25‑fold lower IC₅₀ relative to 5‑FU |
| Conditions | MCF‑7 and MDA‑MB‑231 breast cancer cell lines; in‑vitro cytotoxicity assay |
Why This Matters
The marked potency differential against the clinical benchmark 5‑fluorouracil provides a quantifiable reason for selecting this compound over standard‑of‑care comparators in breast‑cancer discovery programs.
